4-(Methylamino)phenol
Overview
Description
4-(Methylamino)phenol, also known as N-methyl-4-aminophenol, is an organic compound with the molecular formula C7H9NO. It is a derivative of phenol, where a methylamino group is attached to the para position of the phenol ring. This compound is commonly used in various industrial and scientific applications, including as a photographic developer and a hair dye component .
Scientific Research Applications
4-(Methylamino)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as an antioxidant.
Industry: Widely used as a photographic developer and in hair dye formulations
Safety and Hazards
4-(Methylamino)phenol may be harmful if inhaled, swallowed, or absorbed through the skin . It can cause respiratory tract irritation, skin irritation, and eye irritation . It may cause damage to organs through prolonged or repeated exposure .
Relevant Papers Several papers have been published on this compound. For instance, a paper discusses the use of this compound in environmental samples as an electrode material . Another paper discusses the synthesis of sulfonyl derivatives of p-methylaminophenol .
Mechanism of Action
Target of Action
4-(Methylamino)phenol, also known as Metol, is an aromatic compound
Mode of Action
It’s known that it can be used in the synthesis of a novel fluorescent sensor for reactive oxygen species . This suggests that it may interact with reactive oxygen species in the body, potentially influencing oxidative stress pathways.
Biochemical Pathways
They are involved in the biosynthesis of phenylpropanoids, anthocyanins, alkaloids, coumarins, terpenes, tannins, glucosinolates, flavonoids, and isoflavonoids .
Result of Action
Given its use in the synthesis of a novel fluorescent sensor for reactive oxygen species , it may have potential effects on oxidative stress pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Methylamino)phenol can be synthesized through several methods. One common method involves the methylation of 4-aminophenol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is often produced through a similar methylation process but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: The parent compound of 4-(Methylamino)phenol, lacking the methyl group.
N,N-Dimethyl-4-aminophenol: Contains two methyl groups attached to the nitrogen atom.
4-Hydroxyacetanilide:
Uniqueness
This compound is unique due to its specific methylamino substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective reduction and oxidation reactions .
Properties
IUPAC Name |
4-(methylamino)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-8-6-2-4-7(9)5-3-6/h2-5,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIQGRISGKSVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Record name | p-(METHYLAMINO)PHENOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1936-57-8 (unspecified sulfate), 51-72-9 (sulfate[1:1]), 55-55-0 (sulfate[2:1]), 55-55-0 (sulfate salt/solvate) | |
Record name | N-Methyl-4-aminophenol | |
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DSSTOX Substance ID |
DTXSID8043783 | |
Record name | N-Methyl-p-aminophenol | |
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Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [ICSC], COLOURLESS CRYSTALS. | |
Record name | N-Methyl-4-aminophenol | |
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Record name | p-(METHYLAMINO)PHENOL | |
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Boiling Point |
209-211 °C at 1.6 kPa | |
Record name | N-Methyl-4-aminophenol | |
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Solubility |
Soluble in alcohol, ether, Slightly soluble in ethanol; insoluble in diethyl ether, Solubility in water, g/100ml at 25 °C: 1.17 | |
Record name | N-Methyl-4-aminophenol | |
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Record name | p-(METHYLAMINO)PHENOL | |
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Vapor Pressure |
0.05 [mmHg], 3.07X10-3 mm Hg at 25 °C | |
Record name | N-Methyl-4-aminophenol | |
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Record name | N-Methyl-4-aminophenol | |
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Color/Form |
Colorless needles | |
CAS No. |
150-75-4 | |
Record name | N-Methyl-p-aminophenol | |
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Record name | N-Methyl-4-aminophenol | |
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Record name | 4-(Methylamino)phenol | |
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Record name | N-Methyl-p-aminophenol | |
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Record name | 4-methylaminophenol | |
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Record name | P-METHYLAMINOPHENOL | |
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Record name | N-Methyl-4-aminophenol | |
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Record name | p-(METHYLAMINO)PHENOL | |
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Melting Point |
87 °C | |
Record name | N-Methyl-4-aminophenol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | p-(METHYLAMINO)PHENOL | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-(methylamino)phenol useful in analytical chemistry?
A1: this compound exhibits properties that make it valuable for detecting specific analytes. For instance, it participates in oxidative coupling reactions catalyzed by vanadium ions []. This characteristic enables the development of sensitive spectrophotometric methods for determining trace amounts of vanadium in environmental and biological samples.
Q2: Can you provide a specific example of this compound's application in analytical methods?
A2: One study [] describes a kinetic spectrophotometric method for vanadium determination. The method leverages the catalytic effect of vanadium on the oxidative coupling reaction between this compound and 2,3,4-trihydroxybenzoic acid in the presence of bromate and tartrate. By monitoring the rate of product formation, researchers can quantify vanadium levels with high sensitivity.
Q3: Beyond vanadium detection, are there other analytical applications of this compound?
A3: Yes, this compound serves as a mediator in electrochemical sensors. One study [] demonstrated its use in a chronoamperometric method for determining sulfite ions using disposable gold-printed electrodes. The presence of this compound enhances the electron transfer process, leading to improved sensitivity and a wider detection range for sulfite.
Q4: How is this compound used in material science?
A4: Research shows that this compound can be used to create free radicals that coat magnetic nanoparticles []. Specifically, free radicals derived from this compound sulfate were used to dress γ-Fe2O3 (maghemite) nanoparticles. This modification influenced the magnetic properties of the nanoparticles, making them interesting for potential applications in various fields.
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